N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings can vary .Chemical Reactions Analysis
Similar compounds have shown reactivity in comparison to their analogs . For example, 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine showed reactivity in comparison to its benzothiazole analog .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various techniques. For example, the yield, melting point, and NMR spectrum can be determined for similar compounds .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing diverse compounds related to thiazolo[5,4-d]pyrimidines and isothiazolopyridines, indicating the versatility of sulfur-containing heterocycles in creating biologically active molecules. For example, novel thiazolo[5,4-d]pyrimidines have been synthesized, showcasing the potential for these compounds in further pharmacological studies (Chattopadhyay et al., 2010).
Biological Activities
Studies have reported on the synthesis of compounds for evaluating their biological activities. The preparation of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents highlights the ongoing research in identifying new treatments for infectious diseases (Ismail et al., 2004).
Heterocyclic Chemistry
Research in heterocyclic chemistry involving the synthesis of azole, pyrimidine, pyran, and benzofuran derivatives incorporating thiazolo[3,2-a]benzimidazole moiety showcases the compound's utility in developing new chemical entities with potential for various applications (Farag et al., 2011).
Structural Characterization
The structural characterization of novel chiral dihydropyrimidines through X-ray crystallography provides insight into the molecular architecture of potential pharmaceutical agents, further contributing to the understanding of structure-activity relationships (Elliott et al., 1998).
Mechanism of Action
The mechanism of action of such compounds often depends on their structure and the specific biological target they interact with. For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c1-21(17,18)15-4-2-9-10(6-15)20-12(13-9)14-11(16)8-3-5-19-7-8/h3,5,7H,2,4,6H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMSNKIZMKNIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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